molecular formula C5H4N2O3 B2877616 5-Hydroxypyridazine-4-carboxylic acid CAS No. 21579-35-1

5-Hydroxypyridazine-4-carboxylic acid

Cat. No.: B2877616
CAS No.: 21579-35-1
M. Wt: 140.098
InChI Key: YDRRCUWMPDQDFA-UHFFFAOYSA-N
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Description

5-Hydroxypyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring with hydroxyl and carboxylic acid functional groups. The pyridazine ring is a six-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation to introduce the hydroxyl group .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxypyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxypyridazine-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyridazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-oxo-1H-pyridazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-7-6-1-3(4)5(9)10/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRRCUWMPDQDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21579-35-1
Record name 5-hydroxypyridazine-4-carboxylic acid
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